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Compound of Interest

Compound Name: Gadopiclenol

Cat. No.: B1258881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Gadopiclenol, a next-

generation macrocyclic gadolinium-based contrast agent (GBCA), with other established

macrocyclic agents: Gadobutrol, Gadoterate meglumine, and Gadoteridol. The analysis is

supported by experimental data from preclinical and clinical studies, focusing on key safety

parameters including adverse event rates and gadolinium retention.

Executive Summary
Gadopiclenol distinguishes itself from other macrocyclic GBCAs primarily through its

significantly higher relaxivity. This property allows for a substantial reduction in the

administered gadolinium dose—typically half that of other agents—while maintaining or even

enhancing image quality. Clinical and preclinical data indicate that Gadopiclenol has a safety

profile comparable to that of other macrocyclic GBCAs, with a similar incidence and nature of

adverse drug reactions. Notably, the lower administered dose of Gadopiclenol is associated

with reduced overall gadolinium exposure and retention in preclinical models, a key

consideration in light of increasing scrutiny of gadolinium deposition in the body.
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The key differentiator of Gadopiclenol is its high relaxivity, which is approximately two to three

times higher than that of other macrocyclic GBCAs.[1][2] Relaxivity (r1) is a measure of a

GBCA's efficiency in shortening the T1 relaxation time of water protons, thereby enhancing the

signal in an MRI scan. A higher relaxivity allows for a lower dose of gadolinium to achieve the

desired contrast enhancement.

Table 1: Comparison of Relaxivity and Standard Dosing of Macrocyclic GBCAs

Feature Gadopiclenol Gadobutrol
Gadoterate
meglumine

Gadoteridol

r1 Relaxivity in

human plasma

(1.5T, 37°C)

(mM⁻¹s⁻¹)

~12.8 ~5.2 ~3.6 ~4.1

r1 Relaxivity in

human plasma

(3T, 37°C)

(mM⁻¹s⁻¹)

~11.6 ~5.0 ~3.5 ~3.7

Standard Adult

Dose (mmol/kg)
0.05 0.1 0.1 0.1

Data sourced

from multiple

references.[1][3]

The higher relaxivity of Gadopiclenol is attributed to its unique molecular structure, which

includes two inner-sphere water molecules, compared to the single water molecule in the other

listed macrocyclic agents. This structural difference is a key factor in its enhanced efficiency.
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Figure 1: Inner-sphere water coordination of GBCAs.

Clinical Safety Profile: Adverse Drug Reactions
Extensive clinical trials and post-marketing surveillance have demonstrated a favorable safety

profile for all the compared macrocyclic GBCAs. The incidence of adverse drug reactions

(ADRs) is generally low, with most events being mild and transient.

Table 2: Comparative Incidence of Adverse Drug Reactions (ADRs) in Clinical Studies
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Agent Patient Population
Overall ADR Rate
(%)

Most Common
ADRs

Gadopiclenol (0.05

mmol/kg)

Pooled analysis

(n=1047)

4.2% - 4.9% (in

comparative trials)

Injection site

reactions,

headache[1]

Gadobutrol (0.1

mmol/kg)

GARDIAN Study

(n=23,708)
0.7%

Nausea, headache,

dizziness[4]

Pooled analysis

(n=7856)

3.4% (drug-related

AEs)

Nausea, dysgeusia[5]

[6]

Gadoterate

meglumine (0.1

mmol/kg)

Observational Study

(n=35,499)

0.09% (drug-related

ADRs)

Urticaria, nausea,

vomiting

Pooled clinical trials

(n=2822)

4.0% (drug-related

AEs)

Nausea, headache,

injection site pain[7]

Gadoteridol (0.1

mmol/kg)
Clinical trials (n=1709)

4.6% (drug-related

AEs)

Nausea, taste

perversion[8]

In direct comparative Phase III trials (PICTURE and PROMISE), the incidence and nature of

ADRs for Gadopiclenol at a 0.05 mmol/kg dose were comparable to those of Gadobutrol

administered at a 0.1 mmol/kg dose.[1] For instance, in the PICTURE study, drug-related

adverse events were reported in 4.9% of patients receiving Gadopiclenol and 6.9% of those

receiving Gadobutrol.[1] Similarly, the PROMISE study reported rates of 4.2% for

Gadopiclenol and 5.5% for Gadobutrol.[1] The most frequently reported ADRs for all agents

are typically mild, including headache, nausea, and injection site reactions.

Gadolinium Retention
The long-term retention of gadolinium in the body, particularly the brain, is a significant safety

consideration for GBCAs. Macrocyclic agents are known to be more stable and result in less

gadolinium retention compared to linear agents. Preclinical studies have been conducted to

compare gadolinium retention between Gadopiclenol and other macrocyclic agents.
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A key preclinical study in healthy rats compared the long-term brain gadolinium retention after

five injections of either Gadopiclenol, Gadobutrol, or the linear agent Gadodiamide. The

results demonstrated a significant washout of gadolinium for both macrocyclic agents over a

12-month period, in stark contrast to the high retention observed with the linear agent.

Table 3: Gadolinium Retention in Rat Cerebellum 12 Months Post-Injection

Agent
Injected Dose
(mmol/kg)

Gadolinium
Concentration
(nmol/g)

Washout from 1
Month (%)

Gadopiclenol 2.4 0.078 ~80%

Gadobutrol 2.4 0.062 ~80%

Gadodiamide (Linear) 2.4 2.25 ~15%

Data from a preclinical

study in healthy rats.

[9]

Importantly, when administered at their respective approved clinical doses (0.05 mmol/kg for

Gadopiclenol and 0.1 mmol/kg for Gadobutrol), Gadopiclenol is associated with less overall

gadolinium exposure.[10]

Experimental Protocols
Clinical Trial Methodology for Safety Assessment
(Exemplified by the PICTURE and PROMISE Trials)
The pivotal Phase III clinical trials for Gadopiclenol, PICTURE (for CNS imaging) and

PROMISE (for body imaging), were designed as international, randomized, double-blind,

crossover studies.

Patient Population: Adult patients with known or suspected lesions in the respective body

regions.
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Study Design: Each patient underwent two MRI examinations with a washout period in

between (typically 2-14 days). They were randomly assigned to receive either Gadopiclenol
(0.05 mmol/kg) in the first examination and Gadobutrol (0.1 mmol/kg) in the second, or vice

versa. This crossover design allows for a direct intra-patient comparison.

Safety Assessment: Adverse events (AEs) were systematically recorded from the time of

administration up to a specified follow-up period (e.g., 72 hours post-injection). This included

monitoring vital signs, and collecting data on the nature, intensity, and perceived relationship

of any AE to the contrast agent. Serious adverse events were also meticulously documented

and reported.
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Clinical Trial Safety Assessment Workflow

Patient Recruitment
(Inclusion/Exclusion Criteria)

Randomization

Group A:
1. MRI with Gadopiclenol (0.05 mmol/kg)

2. Washout Period
3. MRI with Gadobutrol (0.1 mmol/kg)

Group B:
1. MRI with Gadobutrol (0.1 mmol/kg)

2. Washout Period
3. MRI with Gadopiclenol (0.05 mmol/kg)

Adverse Event Monitoring
(During and post-injection)

Data Analysis
(Comparison of AE rates and types)

Click to download full resolution via product page

Figure 2: Crossover clinical trial design for safety.

Preclinical Gadolinium Retention Study Protocol
Preclinical studies investigating gadolinium retention typically involve animal models, most

commonly rats.

Animal Model: Healthy Sprague-Dawley rats are often used.
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Dosing Regimen: Animals receive multiple intravenous injections of the GBCAs being

compared over a period of several weeks. The doses used are typically multiples of the

human equivalent dose to accelerate potential retention effects. A control group receiving

saline is also included.

Tissue Collection and Analysis: At various time points after the final injection (e.g., 1, 3, 5,

and 12 months), subgroups of animals are euthanized. The brains and other organs are

harvested.

Gadolinium Quantification: The total gadolinium content in the tissue samples is determined

using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive analytical

technique.

Speciation Analysis: Size exclusion chromatography coupled with ICP-MS (SEC-ICP-MS)

may be used to determine the chemical form of the retained gadolinium (i.e., whether it is still

chelated or has been released from its ligand).

In Vitro Relaxivity Measurement Protocol
The relaxivity of a GBCA is a fundamental physicochemical property that is measured in vitro.

Sample Preparation: The GBCA is dissolved in a relevant medium, such as water or human

plasma, at various concentrations.

Measurement: The longitudinal relaxation time (T1) of the water protons in each sample is

measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner at a

specific magnetic field strength (e.g., 1.5T or 3T) and temperature (typically 37°C).

Calculation: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA.

The slope of this linear relationship is the r1 relaxivity, expressed in units of mM⁻¹s⁻¹.

Conclusion
Gadopiclenol demonstrates a favorable safety profile that is comparable to other established

macrocyclic GBCAs, including Gadobutrol, Gadoterate meglumine, and Gadoteridol. The

primary safety advantage of Gadopiclenol lies in its high relaxivity, which allows for a 50%

reduction in the administered gadolinium dose without compromising diagnostic efficacy. This
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dose reduction translates to lower overall gadolinium exposure for the patient, a significant

consideration in the context of gadolinium retention. Preclinical data supports this, showing

similar washout kinetics to other macrocyclics but with the potential for lower absolute retention

at clinically relevant doses. For researchers and drug development professionals,

Gadopiclenol represents a significant advancement in the field of MRI contrast agents,

offering a promising combination of high efficacy and an excellent safety profile, largely driven

by its innovative molecular design that enables a reduced gadolinium load.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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